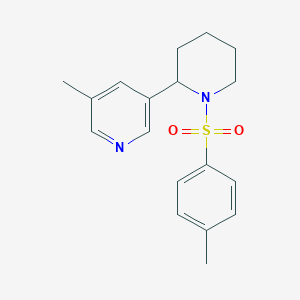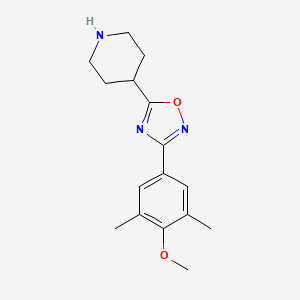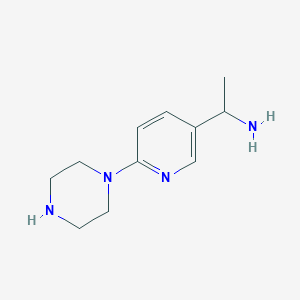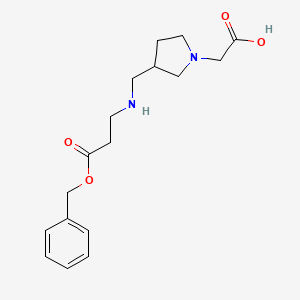
1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with an aminoethyl group and a cyclopropylmethyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diaminobutane derivative.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached through an alkylation reaction using a cyclopropylmethyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl or cyclopropylmethyl groups using suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through various pathways. The exact mechanism depends on the specific application and target, but it generally involves binding to active sites or allosteric sites, leading to changes in protein conformation and function.
類似化合物との比較
1-(2-Aminoethyl)pyrrolidin-3-amine: Lacks the cyclopropylmethyl group, making it less sterically hindered.
N-(Cyclopropylmethyl)pyrrolidin-3-amine: Lacks the aminoethyl group, affecting its reactivity and binding properties.
Uniqueness: 1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is unique due to the presence of both the aminoethyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties. This dual substitution enhances its versatility and potential for various applications compared to its simpler analogs.
特性
分子式 |
C10H21N3 |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
1-(2-aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H21N3/c11-4-6-13-5-3-10(8-13)12-7-9-1-2-9/h9-10,12H,1-8,11H2 |
InChIキー |
SXVXYMBXVPZIDX-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNC2CCN(C2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B11799168.png)













